![molecular formula C9H15Br B2811793 2-(2-Bromoethyl)spiro[3.3]heptane CAS No. 2137790-92-0](/img/structure/B2811793.png)

2-(2-Bromoethyl)spiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

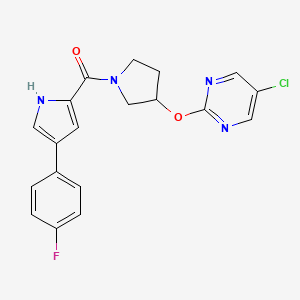

“2-(2-Bromoethyl)spiro[3.3]heptane” is a chemical compound . It is also known as 2,2-bis(bromomethyl)spiro[3.3]heptane . The CAS Number of this compound is 1378021-78-3 .

Synthesis Analysis

The synthesis of spiro[3.3]heptane derivatives has been reported in the literature . For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . This represents a considerable simplification with respect to that of the well-known spiro-OMeTAD .Molecular Structure Analysis

The molecular formula of this compound is C7H11Br . The average mass is 175.066 Da and the monoisotopic mass is 174.004410 Da .Applications De Recherche Scientifique

Spiro[3.3]heptane Framework in Radical Chemistry

Spiro[3.3]heptane frameworks, including those derived from 2-(2-Bromoethyl)spiro[3.3]heptane, have been extensively studied for their radical chemistry applications. Roberts, Walton, and Maillard (1986) generated spiro[3.3]heptan-3-yl radicals through bromine abstraction and observed their behaviors via e.s.r. spectroscopy. These radicals exhibit structural similarities to cyclobutyl radicals and undergo rearrangement at elevated temperatures, highlighting their potential in synthetic chemistry for generating structurally complex molecules (Roberts et al., 1986).

Building Blocks for Drug Discovery

The spiro[3.3]heptane scaffold serves as a critical component in drug discovery, offering stereoisomers that function as building blocks. Chernykh et al. (2015) demonstrated the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, which are suitably protected for drug discovery applications. Their structural analysis suggested that these compounds could serve as surrogates for cyclohexane derivatives, potentially optimizing ADME parameters in lead compounds (Chernykh et al., 2015).

Transition Metal Coordination

Spirocyclic compounds based on the spiro[3.3]heptane motif, such as those containing sulfur and selenium, have been explored for their applications in coordinating transition metal centers. Petrukhina et al. (2005) prepared chalcogen-containing spirocycles and tested them as molecular rigid rod ligands in coordination reactions with transition metal complexes. This research opens avenues for developing novel coordination compounds with unique electronic and structural properties (Petrukhina et al., 2005).

Fluorinated Compounds for Medicinal Chemistry

The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been targeted for their potential in medicinal chemistry. Chernykh et al. (2016) synthesized new amino group-containing building blocks and fluorinated analogs, emphasizing their three-dimensional shape and unique fluorine substitution patterns. These compounds could be valuable for developing drugs with improved pharmacokinetic properties (Chernykh et al., 2016).

Polymer Science Applications

In polymer science, spiro[3.3]heptane derivatives have been explored for their potential in creating conducting polymers. Tieke and Zahir (1994) investigated the oxidation of Poly(spiro[2,4]hepta-4,6-diene) (PSHD) to create electrically conducting materials. Their work demonstrates the versatility of spiro[3.3]heptane derivatives in materials science, particularly for applications requiring conductive properties (Tieke & Zahir, 1994).

Orientations Futures

Spirocyclic compounds like 2-(2-Bromoethyl)spiro[3.3]heptane have potential applications in various fields. For instance, they have been used in the synthesis of hole-transporting materials for perovskite solar cells . The rigid spirocyclic backbone of these compounds provides greater steric bulk than conventional aromatic dicarboxylates, which has consequences for pore chemistry and control of interpenetration . This suggests that the non-aromatic backbone of these compounds and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .

Propriétés

IUPAC Name |

2-(2-bromoethyl)spiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQCTVKBNHGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)

![2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2811714.png)

![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)

![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)

![6-(2-hydroxyethyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)